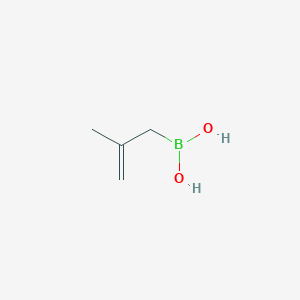
Boronic acid, (2-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, (2-methyl-2-propenyl)- is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boronic acid, (2-methyl-2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boronic acid, (2-methyl-2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
Boronic acids, particularly 2-methyl-2-propenyl boronic acid, are versatile compounds in organic synthesis and material science. Their unique reactivity allows them to participate in various chemical transformations, making them valuable in pharmaceuticals, agrochemicals, and polymer science.
Pharmaceutical Applications
Boronic acids have been extensively utilized in the synthesis of pharmaceutical compounds. The following table summarizes some notable applications:
Catalytic Applications
Boronic acids serve as catalysts or co-catalysts in various chemical reactions:
- Suzuki-Miyaura Coupling : This reaction utilizes boronic acids to form carbon-carbon bonds, essential for constructing complex organic molecules. The process is widely applied in pharmaceuticals and agrochemicals.
- Arylboronic Acid Co-Catalysts : Recent studies have demonstrated that combinations of arylboronic acids with Brønsted acids enhance the efficiency of synthesizing complex structures like naphthopyrans and chromenes .
Material Science
The unique properties of boronic acids allow their incorporation into materials for advanced applications:
- Smart Materials : Boronic acid derivatives can form dynamic covalent bonds that respond to environmental changes, making them suitable for smart drug delivery systems and sensors.
- Polymer Chemistry : Boronic acids are used in the synthesis of boronate esters that can be integrated into polymer networks, enhancing mechanical properties and functionality.
Case Study 1: Synthesis of Ibuprofen Analogues
A method was developed for synthesizing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid, a related compound to ibuprofen. This synthesis involved Friedel-Crafts reactions and condensation techniques with high yields and purity levels exceeding 99% . This showcases the utility of boronic acid derivatives in producing pharmaceutical intermediates.
Case Study 2: Arylboronic Acid Catalysis
Research has shown that using pentafluorophenylboronic acid alongside diphenylphosphinic acid allows for the effective synthesis of substituted 2H-chromenes from phenols and α,β-unsaturated carbonyl compounds . This method highlights the catalytic versatility of boronic acids and their ability to facilitate complex organic transformations.
Propriétés
Numéro CAS |
206447-05-4 |
|---|---|
Formule moléculaire |
C4H9BO2 |
Poids moléculaire |
99.93 g/mol |
Nom IUPAC |
2-methylprop-2-enylboronic acid |
InChI |
InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h6-7H,1,3H2,2H3 |
Clé InChI |
FQQWXFXYHVZVIH-UHFFFAOYSA-N |
SMILES |
B(CC(=C)C)(O)O |
SMILES canonique |
B(CC(=C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















